7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical Property Drug Design

Researchers optimizing triazolopyrimidine antifungals often face inconsistent lipophilicity data across 5-alkyl homologs. This 7-chloro-5-propyl derivative (CAS 917747-66-1) provides a defined XLogP3 of 2.2 and 2 rotatable bonds-distinct from 5-methyl (XLogP3 1.5, 0 rotatable bonds) and 5-ethyl analogs-enabling controlled SAR for membrane permeability and target binding studies. • Quantifiable lipophilicity: XLogP3 2.2 for consistent CYP51 or AHAS target affinity assays. • Synthetic versatility: 7-Cl leaving group permits facile SNAr derivatization for library expansion. • Supply reliability: ≥97% purity, available in 100 mg-10 g scales for dose-response and field trial formulations.

Molecular Formula C8H9ClN4
Molecular Weight 196.64
CAS No. 917747-66-1
Cat. No. B2398075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS917747-66-1
Molecular FormulaC8H9ClN4
Molecular Weight196.64
Structural Identifiers
SMILESCCCC1=NC2=NC=NN2C(=C1)Cl
InChIInChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3
InChIKeyOCBGXKRBMFZSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine Overview


7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 917747-66-1) is a heterocyclic small molecule belonging to the triazolopyrimidine class, a privileged scaffold widely explored for antifungal, herbicidal, and antimicrobial applications [1]. With a molecular formula of C8H9ClN4 and a molecular weight of 196.64 g/mol, this compound features a chloro substituent at position 7 and a propyl group at position 5 on the fused triazolopyrimidine core [2]. It is commercially available as a research chemical from multiple vendors with reported purities ranging from 95% to 97% .

Triazolopyrimidine scaffold for antifungal and herbicidal target studies
7-chloro substituent as versatile handle for nucleophilic derivatization
5-propyl chain enables lipophilicity comparison within alkyl series SAR

7-Chloro-5-propyl-triazolopyrimidine: Substitution Limitations


Within the 7-chloro-5-alkyl-triazolopyrimidine series, the length of the 5-alkyl substituent directly modulates critical physicochemical properties, particularly lipophilicity, which governs membrane permeability, target binding affinity, and overall biological activity [1]. The 5-propyl variant exhibits distinct predicted XLogP3, density, and steric parameters compared to its 5-methyl (CAS 24415-66-5) and 5-ethyl (CAS 167371-76-8) counterparts [2][3]. Such differences preclude generic substitution without risking altered pharmacokinetic or pharmacodynamic outcomes. The quantitative evidence below delineates these property-based differentiation points that inform rational selection of the 5-propyl derivative for specific research objectives.

Lipophilicity shift

5-alkyl chain length directly modulates predicted lipophilicity, which may alter membrane permeability and target engagement profiles.

Conformational flexibility

Propyl group introduces additional rotatable bonds compared to methyl or ethyl, potentially enabling binding poses not accessible with shorter-chain analogs.

Physical property variance

Density and boiling point differences across alkyl analogs may affect solvent compatibility and scale-up handling.

7-Chloro-5-propyl-triazolopyrimidine: Quantitative Differentiation


Lipophilicity: Propyl vs. Methyl and Ethyl Analogs

The predicted octanol-water partition coefficient (XLogP3) for 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is 2.2, which is higher than the values computed for its 5-ethyl (XLogP3 ~1.8) and 5-methyl (XLogP3 1.5) congeners [1][2][3]. This progressive increase in lipophilicity with alkyl chain elongation is consistent with established structure-property relationships for triazolopyrimidine scaffolds [4].

Predicted lipophilicity
Reported
XLogP3 2.2
+0.7 vs methyl (1.5); +0.4 vs ethyl (~1.8)

Higher predicted lipophilicity may support membrane permeability and target engagement studies.

Computed property; experimental logP may vary.

Lipophilicity Physicochemical Property Drug Design

Density and Boiling Point: Propyl vs. Methyl

The predicted density of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is 1.42±0.1 g/cm³, compared to 1.5±0.1 g/cm³ for the 5-methyl analog . The predicted boiling point for the propyl derivative is 306.92°C, whereas the methyl analog is predicted to boil at 274.6±43.0°C [1]. These differences reflect the increased molecular weight and van der Waals volume conferred by the extended alkyl chain.

Predicted density
Reported
1.42±0.1 g/cm³
–0.08 g/cm³ vs methyl (1.5±0.1)

Lower density may influence solvent compatibility and scale-up processing.

Computed property; experimental validation recommended.

Physical Property Formulation Process Chemistry

Rotatable Bond Count and Conformational Flexibility

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine possesses two rotatable bonds (the propyl side chain), whereas the 5-methyl analog has zero rotatable bonds and the 5-ethyl analog has one [1][2]. This increased conformational freedom may allow the propyl derivative to adopt binding poses that are inaccessible to the more rigid methyl or ethyl variants, a factor frequently exploited in structure-activity relationship (SAR) campaigns targeting flexible binding pockets [3].

Rotatable bonds
Reported
2 bonds
vs 0 (methyl) and 1 (ethyl)

Greater conformational flexibility supports binding pose exploration in flexible pockets.

Computed by Cactvs; influences SAR study design.

Conformational Analysis Molecular Flexibility SAR

Commercial Availability and Pricing Comparison

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is available from multiple vendors with documented purities of 95% (Sigma-Aldrich) and 97% (ChemScene), with pricing at approximately $608.00 USD per gram . In contrast, the 5-methyl analog is offered at $260.00 USD per gram (97% purity), and the 5-ethyl analog at approximately $300.00 USD per gram (95% purity) . The premium for the 5-propyl derivative reflects its less common synthetic accessibility and lower commercial demand relative to the methyl analog, which is a more extensively studied and widely stocked intermediate.

Commercial pricing
Data to verify
~$608 USD/g (97%)
~2.3× higher than methyl; ~2.0× higher than ethyl

Higher cost reflects specialized nature; balance against unique structural requirements.

Vendor pricing as of 2026; subject to change. Sources not provided.

Procurement Purity Cost Analysis

7-Chloro-5-propyl-triazolopyrimidine: Application Scenarios


Antifungal Lead Optimization: Lipophilic SAR

The elevated XLogP3 (2.2) and increased rotatable bond count (2) of the 5-propyl derivative make it particularly suitable for probing lipophilic sub-pockets within antifungal target proteins (e.g., CYP51 or acetohydroxyacid synthase) where enhanced membrane permeability or deeper hydrophobic interactions are hypothesized to improve potency [1][2]. This compound serves as a strategic comparator to the more polar 5-methyl analog (XLogP3 1.5) in systematic SAR campaigns, enabling researchers to quantify the contribution of alkyl chain elongation to antifungal activity endpoints such as EC50 or MIC values against fungal pathogens like Rhizoctonia solani or Aspergillus fumigatus [3].

Agrochemical Leads for Oomycete Pathogens

Triazolopyrimidine derivatives with 5-alkyl substituents have demonstrated efficacy against Oomycete fungi such as Phytophthora infestans and Plasmopara viticola, with optimal lipophilicity often required for cuticular penetration and systemic movement within plant tissues [1]. The 5-propyl variant's intermediate lipophilicity (XLogP3 2.2) positions it between the less permeable 5-methyl and potentially overly lipophilic 5-butyl analogs, offering a balanced profile for foliar application studies [2]. Researchers investigating novel fungicides for potato late blight or grapevine downy mildew control may prioritize this compound for greenhouse or field trial formulations where moderate logP values correlate with improved efficacy [3].

Synthetic Intermediate for Library Diversification

The 7-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution reactions, enabling facile derivatization with amines, thiols, or alkoxides to generate structurally diverse compound libraries [1]. The 5-propyl group, distinct from the more common 5-methyl motif, introduces unique steric and electronic parameters that can yield novel intellectual property space when incorporated into patentable chemical series [2]. Procurement of the 5-propyl intermediate (purity ≥95%) is justified for medicinal chemistry groups aiming to access underexplored regions of triazolopyrimidine chemical space, particularly when seeking to differentiate from existing methyl-substituted clinical or agrochemical candidates [3].

QSAR Model Validation with Triazolopyrimidine Analogs

The well-defined physicochemical property differences between the 5-propyl, 5-ethyl, and 5-methyl analogs (XLogP3: 2.2, ~1.8, 1.5; rotatable bonds: 2, 1, 0) provide an ideal test set for validating quantitative structure-activity relationship (QSAR) models, 3D-QSAR comparative molecular field analysis (CoMFA), or molecular dynamics simulations focused on triazolopyrimidine-based inhibitors [1][2]. The 5-propyl compound can serve as a calibration point for models predicting antifungal activity or target binding affinity as a function of alkyl chain length, thereby enhancing the predictive accuracy of computational workflows employed in virtual screening and lead optimization [3].

Application
Selection Property
Validation Focus
Antifungal target SAR studies
Lipophilicity and conformational flexibility profile
Antifungal activity endpoints across alkyl chain series
Crop protection research (oomycete)
Balanced lipophilicity for foliar uptake
Cuticular penetration and systemic movement assays
Compound library diversification
7-chloro synthetic handle
Derivatization scope and IP novelty assessment
QSAR model calibration
Alkyl chain property gradient
Predictive accuracy for target binding affinity

Technical Documentation Hub

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19 linked technical documents
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